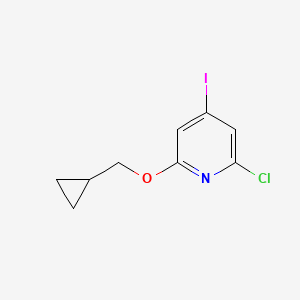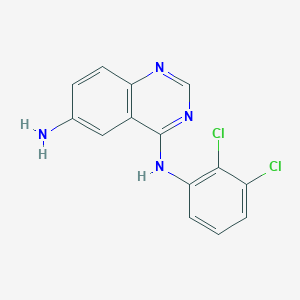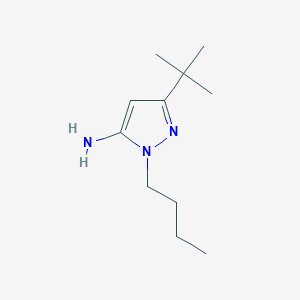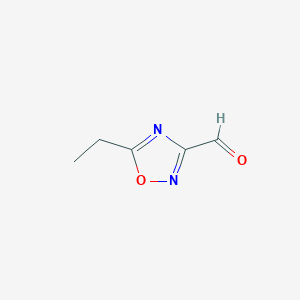
2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce more complex molecules with extended carbon chains.
科学的研究の応用
2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
2-Chloro-6-(cyclopropylmethoxy)-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms in its structure, which allows for diverse chemical reactivity and potential applications. The cyclopropylmethoxy group also contributes to its distinct chemical properties and potential biological activity.
特性
分子式 |
C9H9ClINO |
|---|---|
分子量 |
309.53 g/mol |
IUPAC名 |
2-chloro-6-(cyclopropylmethoxy)-4-iodopyridine |
InChI |
InChI=1S/C9H9ClINO/c10-8-3-7(11)4-9(12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChIキー |
BMTSVGDLIFYWII-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=NC(=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
